

PF-06422913 lot variability quality control issues

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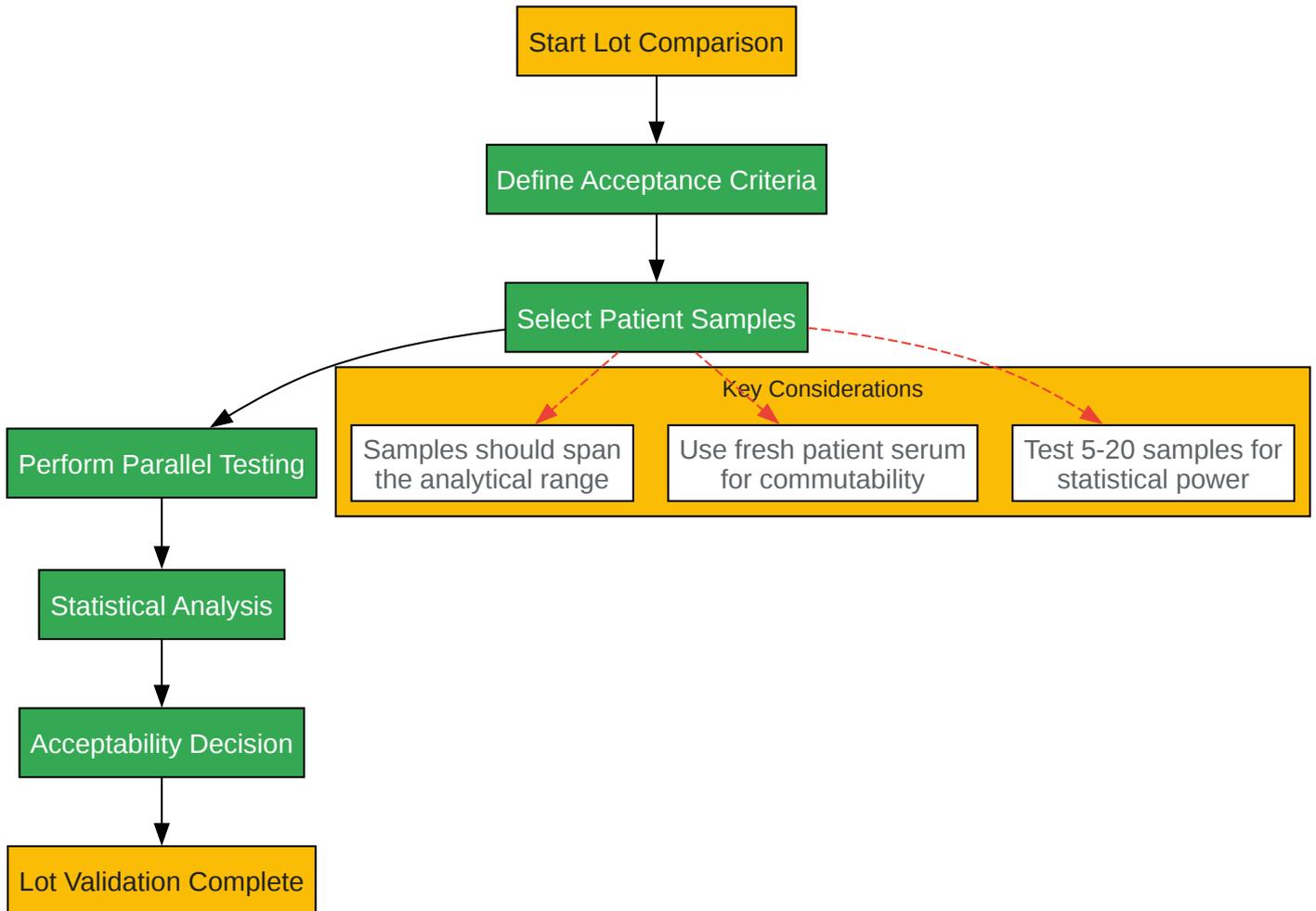
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Understanding and Detecting Lot Variability

Your first step is to determine if observed issues are due to lot-to-lot variation. This variation is defined as a change in the analytical performance of a reagent from one production lot to the next [1].

The comparison process below is a standard approach for validating a new reagent lot in the laboratory [2] [1].



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Figure 1: Workflow for validating a new reagent lot.

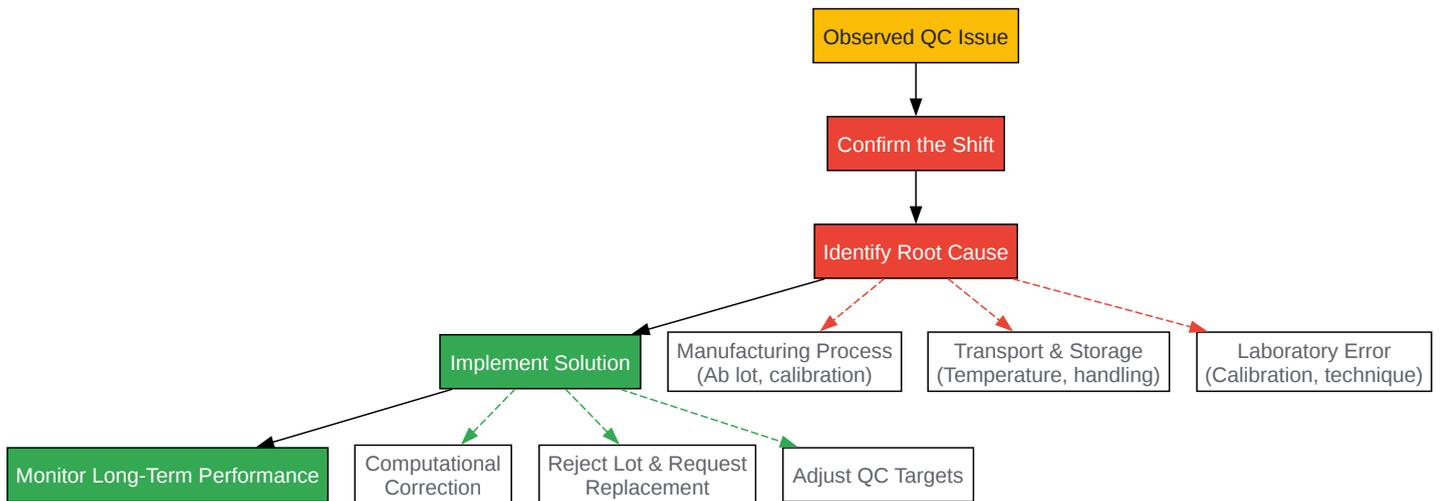
How to Define Acceptance Criteria

Establishing clear, pre-defined performance goals is critical. These criteria should be based on clinical needs or biological variation, not just arbitrary percentages [2]. Consider the following sources:

- **Clinical Decision Limits:** For tests with a single, well-defined application, base criteria on concentrations that affect clinical management [1].
- **Biological Variation:** Use established data on biological variation to set performance specifications [2].
- **Total Allowable Error:** Define a maximum percent difference compared to the old lot that is considered acceptable [1].

Troubleshooting and Resolution Strategies

Once a shift is confirmed, a systematic investigation is required. The following workflow guides you through the process.



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Figure 2: Troubleshooting pathway for confirmed lot variability.

Potential Root Causes of Variability

- **Manufacturing Process:** Changes in antibody production, slight alterations in reagent composition or stability, or differences in calibrator batches [2] [1].
- **Transport & Storage:** Temperature fluctuations during shipping or improper storage in the lab that degrade reagent performance [3] [1].
- **Laboratory Error:** Calibration errors, improper equipment maintenance, or operator technique [3].

Resolution Options

- **Reject the Lot:** If the shift is clinically significant and a different lot is available, contact the manufacturer to request a replacement [1].
- **Computational Correction:** For long-term projects where re-testing is not feasible, a computational solution can "rescue" the data. One approach treats lot-to-lot variability as a batch effect and uses a defined reference standard curve to calculate a shift factor (S) for adjusting data [4].
- **Adjust QC Targets:** If the shift is confirmed to only affect quality control (QC) materials and not patient samples (a commutability issue), you can safely alter the IQC targets for the new lot [2].

Proactive Quality Control Methods

Prevention is the best strategy. Integrating these QC methods can help build quality into your processes.

Table: Common Quality Control Methods for Assay Validation

Method	Description	Primary Application in Pharma/Biomarker Research
Recovery Test [5]	Adding a known amount of analyte to a sample to measure the accuracy of the method.	Verifying the reliability of analytical methods and the effectiveness of sample pretreatment.
Calibration Curve Verification [5]	Using low, medium, and high concentration points to verify the precision and accuracy of a standard curve.	Regular monitoring of instrument response performance and stability of standard solutions.

Method	Description	Primary Application in Pharma/Biomarker Research
Repeat Testing [5]	Testing the same sample multiple times under identical conditions to measure precision.	Monitoring sample preparation uniformity, method precision, and technician skill.
Reference Material Monitoring [5]	Using certified reference materials as monitoring samples during testing.	Controlling instrument status, testing processes, and conducting inter-laboratory comparisons.
Blank Test [5]	Running the analysis without the sample to determine the background signal of the test system.	Assessing the impact of reagent impurities or environmental contamination on results.

Frequently Asked Questions (FAQs)

When is a full reagent lot evaluation required?

A full evaluation should be carried out with every change in lot of reagent or calibrator prior to use, as mandated by standards like ISO 15189 [2]. Evaluation is typically not needed when moving to a new bottle from the same lot [2].

Are some assay types more prone to lot variability?

Yes. Immunoassays are generally more prone to lot-to-lot variation than general chemistry tests. This is because the production of immunoassay reagents involves the binding of antibodies to a solid phase, which can vary slightly between batches [2] [1].

How can we detect slow drifts over multiple lot changes?

Traditional lot-to-lot comparisons have a major flaw: they are poor at detecting cumulative shifts over time [2] [1]. To address this, implement:

- **Moving Averages:** Monitor the average patient value for an analyte in real-time. A sustained shift in this average can signal a problem that individual lot checks missed [1].
- **Periodic Review:** Regularly re-examine the cumulative effects of multiple lot changes by looking at the proportion of results over time [1].

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